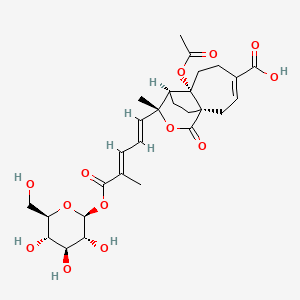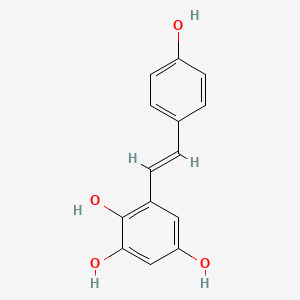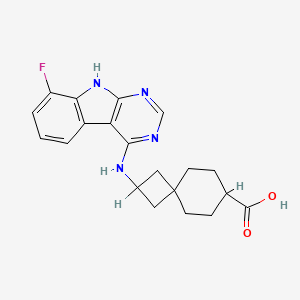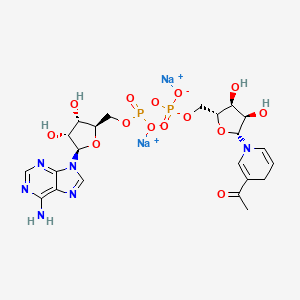
Pseudolaric acid C2-O-|A-D-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pseudolaric acid C2-O-β-D-glucoside is a natural product isolated from the plant Pseudolarix kaempferi. This compound belongs to the diterpenoid class of terpenoids and has a molecular formula of C28H36O13 with a molecular weight of 580.58 g/mol . It is known for its various biological activities and potential therapeutic applications.
Preparation Methods
Pseudolaric acid C2-O-β-D-glucoside is primarily obtained through the isolation and extraction from Pseudolarix kaempferi. The extraction process involves the use of solvents to separate the compound from the plant material. The compound is then purified using chromatographic techniques . There is limited information available on the synthetic routes and industrial production methods for this compound.
Chemical Reactions Analysis
Pseudolaric acid C2-O-β-D-glucoside undergoes various chemical reactions typical of diterpenoids. These reactions include:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pseudolaric acid C2-O-β-D-glucoside has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of diterpenoids and their chemical properties.
Biology: The compound is studied for its biological activities, including antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of Pseudolaric acid C2-O-β-D-glucoside involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell proliferation and immune response regulation. The compound’s anticancer activity is associated with the suppression of p53 and p21, leading to decreased senescence induction in cancer cells .
Comparison with Similar Compounds
Pseudolaric acid C2-O-β-D-glucoside is similar to other diterpenoids isolated from Pseudolarix kaempferi, such as Pseudolaric acid A-O-β-D-glucopyranoside. Pseudolaric acid C2-O-β-D-glucoside is unique due to its specific glucoside linkage and distinct biological activities . Other similar compounds include Pseudolaric acid B and its derivatives, which also exhibit anticancer and immunosuppressive properties .
Properties
Molecular Formula |
C28H36O13 |
|---|---|
Molecular Weight |
580.6 g/mol |
IUPAC Name |
(1R,7S,8S,9R)-7-acetyloxy-9-methyl-9-[(1E,3E)-4-methyl-5-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypenta-1,3-dienyl]-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylic acid |
InChI |
InChI=1S/C28H36O13/c1-14(23(36)39-24-21(33)20(32)19(31)17(13-29)38-24)5-4-9-26(3)18-8-11-27(25(37)41-26)10-6-16(22(34)35)7-12-28(18,27)40-15(2)30/h4-6,9,17-21,24,29,31-33H,7-8,10-13H2,1-3H3,(H,34,35)/b9-4+,14-5+/t17-,18+,19-,20+,21-,24+,26-,27-,28+/m1/s1 |
InChI Key |
QFVWDXTWHOCSDY-IAPXLCFDSA-N |
Isomeric SMILES |
C/C(=C\C=C\[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)O)OC(=O)C)C(=O)O1)C)/C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)O)OC(=O)C)C(=O)O1)C)C(=O)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3R,4S,5S,6R)-2-[(2R)-4-[(1R,2S,4S,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12389710.png)

![2-amino-8-bromo-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12389713.png)
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12389721.png)

![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B12389729.png)

![4-[4-[[4-[6-[4-[4-(2-Aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-6-oxohexoxy]piperidin-1-yl]methyl]-2,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1-one](/img/structure/B12389749.png)




![3-[[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12389766.png)
